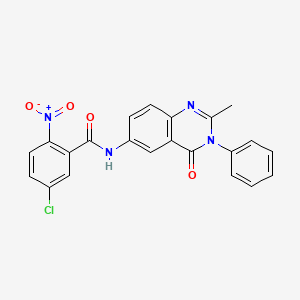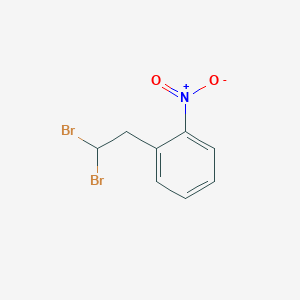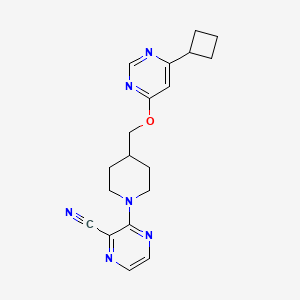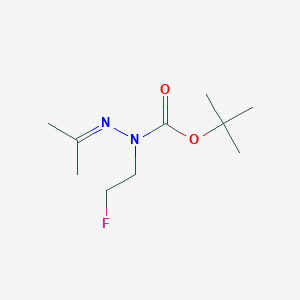
N-(2-fluoroethyl)-N'-(propan-2-ylidene)(tert-butoxy)carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoroethyl)-N'-(propan-2-ylidene)(tert-butoxy)carbohydrazide, commonly known as FEPP, is a chemical compound that has been widely used in scientific research due to its unique properties. FEPP is a hydrazide derivative that has been synthesized through a specific method and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of FEPP is not fully understood. However, it has been found to inhibit the activity of specific enzymes in cells, which play a role in various diseases. FEPP has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
FEPP has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, inhibit the replication of viruses, and inhibit the growth of fungi. FEPP has also been found to induce apoptosis in cancer cells, which makes it a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
FEPP has several advantages for lab experiments. It has been found to be stable under various experimental conditions and has a long shelf life. FEPP is also easy to synthesize, which makes it readily available for use in scientific studies. However, FEPP has some limitations. It is highly toxic and should be handled with care. FEPP also has limited solubility in water, which may affect its effectiveness in some experiments.
Orientations Futures
FEPP has shown promising results in various scientific studies. Future studies could focus on investigating the potential use of FEPP as a therapeutic agent for various diseases. Further studies could also investigate the mechanism of action of FEPP and its potential use as a probe for the detection of specific proteins in cells. Finally, future studies could focus on developing new derivatives of FEPP with improved properties for use in scientific research.
Méthodes De Synthèse
FEPP is synthesized through a multistep process that involves the reaction of propan-2-ylidene hydrazinecarboxamide with 2-fluoroethyl bromide in a solvent. The resulting product is then reacted with tert-butyl alcohol to form the final product. The synthesis method of FEPP has been well established and has been used in various scientific studies.
Applications De Recherche Scientifique
FEPP has been widely used in scientific research due to its unique properties. It has been found to have anticancer, antiviral, and antifungal properties. FEPP has been used in various studies to investigate its potential use as a therapeutic agent for various diseases. It has also been used as a probe for the detection of specific proteins in cells.
Propriétés
IUPAC Name |
tert-butyl N-(2-fluoroethyl)-N-(propan-2-ylideneamino)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-8(2)12-13(7-6-11)9(14)15-10(3,4)5/h6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJWKNBOYBVJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN(CCF)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoroethyl)-N'-(propan-2-ylidene)(tert-butoxy)carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide](/img/structure/B2693111.png)
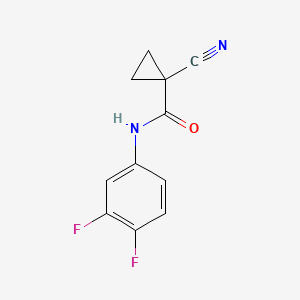
![2-[[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2693113.png)
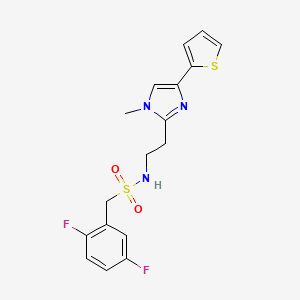
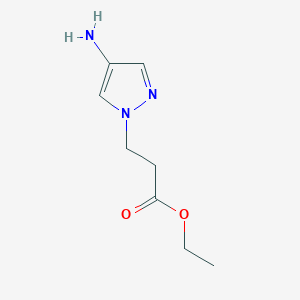
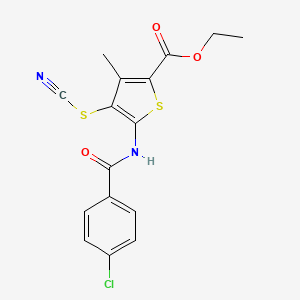
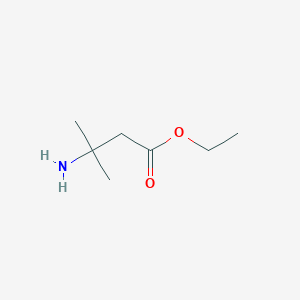
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2693124.png)
![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2693125.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2693127.png)
![5-(4-Fluorophenyl)-4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2693128.png)
